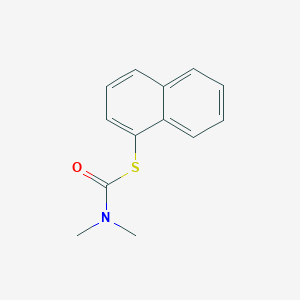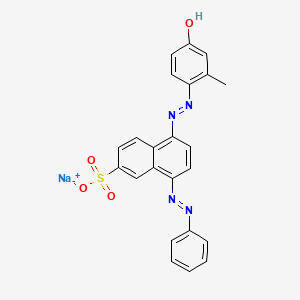![molecular formula C21H32O2 B14469645 3-[4-(Dodecyloxy)phenyl]prop-2-enal CAS No. 66049-92-1](/img/structure/B14469645.png)
3-[4-(Dodecyloxy)phenyl]prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Dodecyloxy)phenyl]prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a dodecyloxy group attached to the phenyl ring and an aldehyde group at the end of the prop-2-enal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dodecyloxy)phenyl]prop-2-enal typically involves the condensation of 4-(dodecyloxy)benzaldehyde with an appropriate aldehyde or ketone. One common method is the crossed-aldol condensation reaction, where 4-(dodecyloxy)benzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Dodecyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 3-[4-(Dodecyloxy)phenyl]propanoic acid.
Reduction: 3-[4-(Dodecyloxy)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[4-(Dodecyloxy)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-[4-(Dodecyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s phenyl ring can participate in π-π interactions with aromatic amino acids, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: 3-phenylprop-2-enal, a simpler analog without the dodecyloxy group.
4-(Dodecyloxy)benzaldehyde: A precursor in the synthesis of 3-[4-(Dodecyloxy)phenyl]prop-2-enal.
Uniqueness
This compound is unique due to the presence of the dodecyloxy group, which imparts distinct chemical and physical properties. This modification enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to simpler analogs like cinnamaldehyde.
Propriétés
Numéro CAS |
66049-92-1 |
|---|---|
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
3-(4-dodecoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-19-23-21-16-14-20(15-17-21)13-12-18-22/h12-18H,2-11,19H2,1H3 |
Clé InChI |
XXAGQTQWGKLGAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
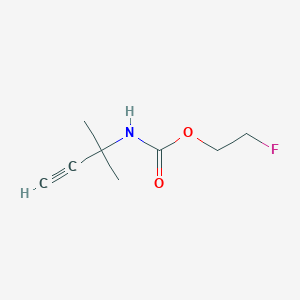
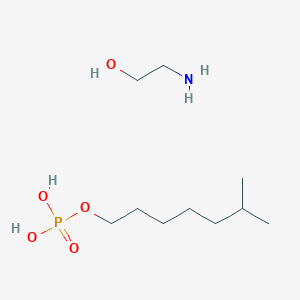


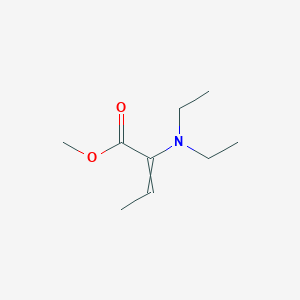
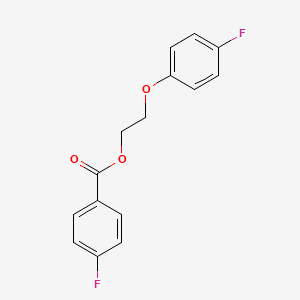
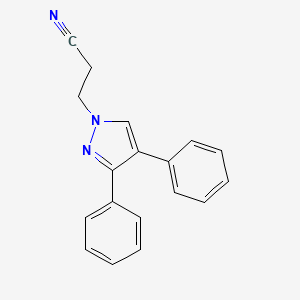

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
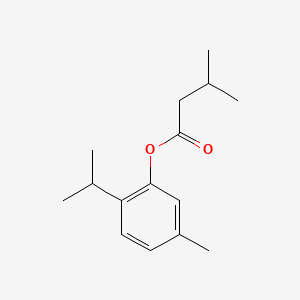
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
